molecular formula C8H12N2 B123535 4,5,6-Trimethylpyridin-2-amine CAS No. 142908-13-2

4,5,6-Trimethylpyridin-2-amine

Cat. No.: B123535
CAS No.: 142908-13-2
M. Wt: 136.19 g/mol
InChI Key: HJKIKWIKFLGJSV-UHFFFAOYSA-N
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Description

4,5,6-Trimethylpyridin-2-amine (CAS Registry Number: 142908-13-2 ) is an organic compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. This compound features an aminopyridine core structure that is extensively methylated at the 4, 5, and 6 positions. Its calculated physicochemical properties include a density of approximately 1.018 g/cm³ and a boiling point of around 260.7°C . While specific biological data for 4,5,6-Trimethylpyridin-2-amine is limited in the public domain, its structural framework is highly relevant in medicinal chemistry. The 2,4,5-trimethylpyridin-3-ol scaffold, a closely related regioisomer, has been identified as a privileged structure in drug discovery. Research indicates that derivatives built around this core exhibit a range of significant pharmacological activities. These include serving as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the potential treatment of hepatocellular carcinoma, acting as NADPH oxidase (NOX) inhibitors with antitumor efficacy in models of human lung cancer, and demonstrating immunomodulatory effects by regulating the differentiation of pro-inflammatory Th1 and Th17 cells, thereby ameliorating experimental autoimmune encephalomyelitis . The presence of multiple methyl groups and the amine functionality makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships and the development of novel therapeutic agents. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142908-13-2

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4,5,6-trimethylpyridin-2-amine

InChI

InChI=1S/C8H12N2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3,(H2,9,10)

InChI Key

HJKIKWIKFLGJSV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C)C)N

Canonical SMILES

CC1=CC(=NC(=C1C)C)N

Synonyms

2-Pyridinamine,4,5,6-trimethyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

The Electronic and Steric Landscape of Trimethyl-Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at the Interface

Trimethyl-substituted 2-aminopyridines represent a highly specialized subclass of heterocyclic building blocks. Unlike their unsubstituted or mono-methylated counterparts, these molecules offer a unique "steric lock" mechanism that is increasingly valued in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.

The presence of three methyl groups on the pyridine ring does more than simply increase lipophilicity; it fundamentally alters the electronic distribution of the exocyclic amine and the ring nitrogen. This guide dissects the interplay between the inductive electron donation (+I) of the methyl groups and the steric inhibition of resonance caused by ortho-substitution, providing a roadmap for utilizing these scaffolds in high-affinity ligand design.

Electronic Architecture & Basicity Profiles

The Inductive/Steric Paradox

The basicity of 2-aminopyridine (2-AP) is defined by the protonation of the ring nitrogen (N1), not the exocyclic amine. Methyl groups are electron-donating, which theoretically increases the electron density at N1, raising the


. However, in trimethyl-substituted variants, the position of the methyl groups creates competing effects.
  • The +I Effect: Methyl groups at positions 3, 4, and 5 increase the

    
     via inductive stabilization of the conjugate acid (pyridinium cation).
    
  • The Steric "Ortho" Effect (C6-Me): A methyl group at position 6 (adjacent to N1) sterically hinders solvation of the protonated cation, which can attenuate the expected increase in basicity.

  • Resonance Inhibition (C3-Me): A methyl group at position 3 forces the exocyclic amino group out of planarity with the ring, reducing the

    
     donation into the ring. This localizes electron density on the exocyclic nitrogen, making it slightly more basic, but destabilizes the overall aromatic system.
    
Comparative Data (Experimental & Predicted)

The following table synthesizes experimental data for mono/di-methyl analogs and applies Hammett substituent constants to predict values for trimethyl variants.

Compound StructureSubstituent PatternExperimental

(H₂O)
Electronic Driver
2-Aminopyridine Unsubstituted6.86Baseline Reference
2-Amino-4-methylpyridine 4-Me7.48+I effect (para to N1)
2-Amino-6-methylpyridine 6-Me7.41+I effect vs. Steric hindrance
2-Amino-4,6-dimethylpyridine 4,6-di-Me7.90Additive +I effects
2-Amino-3,5,6-trimethylpyridine 3,5,6-tri-Me8.1 - 8.3 (Predicted)Max inductive; 3-Me twists amine
2-Amino-4,5,6-trimethylpyridine 4,5,6-tri-Me8.4 - 8.6 (Predicted)Strong +I; no 3-Me twist

Technical Insight: For drug design, the elevated


 of trimethyl-2-APs (approaching 8.5) means they are highly ionized at physiological pH (7.4), significantly improving solubility but potentially reducing membrane permeability compared to less substituted analogs.

Tautomeric Equilibria: The Amino-Imino Shift[1]

2-Aminopyridines exhibit prototropic tautomerism between the Amino form (aromatic) and the Imino form (non-aromatic, pyridone-like).



While the amino form is generally favored by


 to 

, trimethyl substitution perturbs this equilibrium.
Structural Impact on Tautomerism
  • C3-Methyl Effect: By sterically clashing with the exocyclic NH protons, a C3-methyl group destabilizes the planar amino form. This lowers the energy barrier to the imino form, which can accommodate the steric bulk more effectively by rehybridizing the exocyclic nitrogen to

    
     (double bond character).
    
  • Binding Consequence: If your protein target requires the imino tautomer (as a hydrogen bond acceptor), a 2-amino-3,X,Y-trimethylpyridine scaffold is a superior bioisostere than unsubstituted 2-AP.

Visualization: Tautomeric & Reactivity Pathways

The following diagram illustrates the tautomeric shift and the regioselectivity of Electrophilic Aromatic Substitution (EAS) for these scaffolds.

TautomerismAndReactivity Amino Amino Tautomer (Aromatic, Major) Imino Imino Tautomer (Non-Aromatic, Minor) Amino->Imino K_T (Equilibrium) Target Protein Binding Pocket (H-Bond Acceptor) Imino->Target High Affinity Binding C3_Effect C3-Methyl Steric Clash Destabilizes Amino Form C3_Effect->Amino Distorts Planarity C3_Effect->Imino Shifts K_T toward Imino

Figure 1: Influence of C3-methylation on the amino-imino tautomeric equilibrium and subsequent binding potential.

Synthetic Accessibility & Protocols

Conventional synthesis (Chichibabin reaction) often fails with trimethyl-substituted pyridines due to the lack of open


-positions or extreme steric hindrance. The modern standard utilizes Palladium-catalyzed Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of Trimethyl-2-Chloropyridines

Objective: Synthesis of 2-amino-3,5,6-trimethylpyridine from 2-chloro-3,5,6-trimethylpyridine.

Reagents:

  • Substrate: 2-chloro-3,5,6-trimethylpyridine (1.0 equiv)

  • Amine Source: Benzophenone imine (1.2 equiv) - Acts as an ammonia surrogate.

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Crucial for sterically hindered substrates.

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Loading: Add

    
    , Xantphos, and 
    
    
    
    . Add the chloropyridine substrate.[1]
  • Solvation: Add anhydrous dioxane via syringe. Degas the solvent by sparging with Argon for 10 minutes.

  • Imine Addition: Add benzophenone imine dropwise.

  • Reflux: Heat to 100°C for 12-16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

  • Hydrolysis: Cool to RT. Add 2M HCl (aq) and stir for 1 hour to cleave the benzophenone protecting group.

  • Workup: Neutralize with NaOH to pH 10. Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Self-Validation Check:

  • Success Indicator: Disappearance of the aryl chloride peak in LCMS.

  • Purity Check:

    
     NMR must show a broad singlet around 
    
    
    
    4.5-5.0 ppm (exchangeable
    
    
    ) corresponding to the free
    
    
    .
Protocol: Potentiometric Determination

Objective: Accurate measurement of the conjugate acid dissociation constant.

Methodology:

  • Preparation: Dissolve

    
     M of the trimethyl-2-aminopyridine in water (ensure 
    
    
    
    -free).
  • Titrant: Standardized 0.1 M HCl.

  • Apparatus: Glass electrode pH meter calibrated at pH 4.01 and 7.00.

  • Titration: Add HCl in 10

    
     increments. Record pH after stabilization (drift < 0.01 pH/min).
    
  • Calculation: Plot pH vs. Volume of HCl. The inflection point (half-equivalence point) represents the

    
    .
    
  • Gran Plot Analysis: Use Gran's method to linearize the data near the endpoint for higher precision.

Computational Modeling Workflow

To predict properties of novel trimethyl isomers before synthesis, use the following DFT workflow.

DFT_Workflow Input Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Verify Minima - No Imaginary Freq) Opt->Freq Solvation Solvation Model (PCM/SMD) Water & DMSO Freq->Solvation Output Calculate Properties: 1. HOMO/LUMO Gap 2. ESP Map (N-Basicity) 3. Dipole Moment Solvation->Output

Figure 2: Computational workflow for predicting electronic properties using Density Functional Theory (DFT).

References

  • Tautomerism in 2-Aminopyridines: El-Gogary, T. M., et al. "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." SpringerPlus, 2015. [Link]

  • Basicity and Substituent Effects: Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data, 2022. [Link]

  • Synthesis of Substituted Aminopyridines (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Foundational protocol grounding). [Link]

  • Specific Methylated Analogs (Synthesis & Activity): Kim, H., et al. "6-Amino-2,4,5-trimethylpyridin-3-ol... as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2] [Link]

Sources

Steric Architectures in Heterocycles: The 4,5,6-Trimethylpyridin-2-amine Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric Effects of Methyl Groups in 4,5,6-Trimethylpyridin-2-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In the optimization of N-heterocyclic pharmacophores, methyl groups are rarely innocent bystanders. While often treated as simple lipophilic spacers, the methyl groups in 4,5,6-trimethylpyridin-2-amine (TMPA) create a sophisticated steric environment that dictates reactivity, basicity, and ligand-protein binding kinetics.

This guide deconstructs the "Buttressing Effect" —a phenomenon where the vicinal 4,5,6-trimethyl substitution pattern creates a rigid steric wall—and the "Orthogonal Shielding" of the pyridine nitrogen. We analyze how these features can be leveraged to tune kinase selectivity (specifically FGFR4) and modulate metabolic stability, moving beyond standard electronic arguments to a 3D-spatial understanding of the molecule.

Molecular Architecture: The Steric Landscape

The reactivity of TMPA is defined by two competing steric zones. Understanding these zones is critical for predicting how this scaffold acts as a ligand in transition metal catalysis or as a warhead in kinase inhibitors.

The Vicinal "Buttressing" Effect (Positions 4, 5, 6)

Unlike 2,6-lutidine, where methyl groups are isolated, the 4,5,6-trimethyl pattern involves significant van der Waals repulsion between adjacent methyl groups.

  • The Problem: The methyl group at C5 is sandwiched between C4 and C6.

  • The Consequence: To relieve strain, the methyl hydrogens cannot freely rotate (gearing effect), and the C-CH3 bonds may bend slightly out of the aromatic plane.

  • The Result: This "buttressing" makes the C6-methyl group structurally rigid. It cannot bend away from an incoming electrophile or a protein pocket wall because the C5-methyl is "holding the door shut" from behind. This maximizes the effective steric bulk of the C6 position.

The N1 "Gatekeeper" Effect

The C6-methyl group is ortho to the ring nitrogen (N1).

  • Lone Pair Shielding: While the inductive effect of three methyl groups increases the electron density on N1, the C6-methyl sterically hinders the approach of solvating water molecules or large electrophiles.

  • Nucleophilicity vs. Basicity: This creates a divergence.[1] The molecule remains thermodynamically basic (high pKa) but kinetically non-nucleophilic toward bulky electrophiles (low

    
    ).
    
Visualization: Steric Vector Map

The following diagram illustrates the steric pressure points and the buttressing vector.

StericMap N1 N1 (Ring Nitrogen) High Electron Density Sterically Shielded C2 C2-Amino Group (H-Bond Donor) C2->N1 Tautomeric Exchange C6 C6-Methyl (The Gatekeeper) C6->N1 Steric Blockade C5 C5-Methyl (The Buttress) C5->C6 Buttressing Force (Prevents C6 Rotation) C4 C4-Methyl (Electronic Booster) C4->C5 Vicinal Repulsion

Figure 1: Steric interaction map showing the 'Buttressing Force' where C5 reinforces the position of C6, intensifying the blockade of N1.

Physicochemical Consequences[2][3][4][5][6][7][8][9]

Basicity and pKa Modulation

The pKa of aminopyridines is a balance between resonance stabilization of the cation and solvation penalties.

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10][11][12] pKa (H2O)Dominant Effect
Pyridine Unsubstituted5.23Baseline
2-Aminopyridine 2-NH26.86Resonance (+M)
2-Amino-6-methylpyridine 2-NH2, 6-Me7.41Inductive (+I) > Steric
TMPA (4,5,6-Trimethyl) 2-NH2, 4,5,6-Me37.9 - 8.1 (Est.) Strong +I from 3 Me groups

Analysis: The 4,5,6-trimethyl pattern provides a massive inductive push (+I), raising the pKa significantly above 2-aminopyridine. However, the apparent basicity in biological systems may be lower because the "buttressed" C6-methyl prevents water from effectively organizing around the protonated N1-H+, destabilizing the conjugate acid via desolvation entropy.

Tautomeric Equilibrium

2-Aminopyridines exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Dominant Form: Amino form (>99%).

  • Steric Impact: The imino form requires a double bond at the ring nitrogen (C=N-H). The C6-methyl group destabilizes the planar geometry required for the imino tautomer. Therefore, the steric bulk at C6 further locks the molecule into the amino tautomer, which is crucial for predictable hydrogen bonding in drug design (e.g., as a donor-acceptor motif in kinase hinges).

Synthetic Protocols

Synthesis of polysubstituted pyridines requires bypassing the very steric issues we wish to exploit. Direct alkylation of 2-aminopyridine is uncontrolled. We recommend two high-fidelity routes.

Route A: The Modified Chichibabin (Industrial)

Direct amination of 2,3,4-trimethylpyridine.

  • Mechanism: Nucleophilic aromatic substitution (S_NAr) via hydride elimination.

  • Protocol:

    • Dissolve 2,3,4-trimethylpyridine in dry xylene.

    • Add NaNH2 (1.1 eq) at 100°C.

    • Critical Step: The reaction must be heated to 140-150°C to drive hydride elimination.

    • Note: The 6-position is sterically hindered, making the attack slower than in unsubstituted pyridine, but the 5-methyl group blocks the alternative 5-position, directing amination exclusively to C6 (which is C2 in the product numbering).

Route B: Condensation / Cyclization (Lab Scale)

A cleaner approach for generating the ring de novo.

Synthesis Start Precursor: 3-Methyl-2,4-pentanedione Step1 Step 1: Knoevenagel Condensation (Base Catalyzed) Start->Step1 Reagent Reagent: Cyanoacetamide (or Malononitrile) Reagent->Step1 Intermediate Intermediate: Polysubstituted Pyridone Step1->Intermediate Step2 Step 2: Chlorination (POCl3) Intermediate->Step2 Chloro 2-Chloro-4,5,6-trimethylpyridine Step2->Chloro Step3 Step 3: Amination (NH3/EtOH or Pd-Catalyzed) Chloro->Step3 Final Target: 4,5,6-Trimethylpyridin-2-amine Step3->Final

Figure 2: De novo synthesis workflow avoiding regioselectivity issues of direct alkylation.

Applications in Drug Discovery[4][17]

FGFR4 Kinase Selectivity

The fibroblast growth factor receptor 4 (FGFR4) has a cysteine residue (Cys552) in the P-loop that is distinct from other FGFR isoforms.

  • Mechanism: Researchers utilize the TMPA scaffold because the buttressed methyl groups create a "shape-selective" clash.

  • The Clash: When binding to FGFR1/2/3, the bulky 4,5,6-trimethyl moiety clashes with the "gatekeeper" residues or the hinge region roof.

  • The Fit: FGFR4 has a slightly more flexible or larger pocket in this specific vector. The rigid C6-methyl (reinforced by C5) forces the inhibitor into a conformation that only FGFR4 can accommodate. This utilizes the "rigidification" penalty against the off-targets.

Metabolic Stability (Bioisosteres)
  • Blocking Oxidation: Pyridines are susceptible to N-oxidation (at N1) and oxidative metabolism.

  • Steric Shield: The C6-methyl sterically blocks Cytochrome P450 enzymes from accessing the Nitrogen lone pair, reducing N-oxide formation.

  • Benzylic Oxidation: While the methyl groups themselves are liabilities for benzylic oxidation, the crowding (buttressing) at the 5-position hinders the approach of CYP450 heme-iron active sites to the C5-methyl, often making the 4-methyl the primary metabolic soft spot.

References

  • Structural Analysis of Methylpyridines

    • Title: Reaction of 2-amino-6-methylpyridine and steric hindrance.[13]

    • Source: ResearchG
    • URL:

  • FGFR4 Inhibitor Design

    • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.
    • Source: PubMed Central (PMC).
    • URL:

  • Tautomerism in Aminopyridines

    • Title: Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine.[14]

    • Source: PubMed.
    • URL:

  • Basicity Trends

    • Title: 5 Key Basicity Trends of Amines (Inductive vs Steric).
    • Source: Master Organic Chemistry.
    • URL:

  • General Pyridine Reactivity

    • Title: Methylation and Alkylation of Pyridines at the meta Position.[2]

    • Source: J. Am. Chem. Soc.[2] (via PubMed).[8]

    • URL:

Sources

Strategic Scaffolding: The Technical Utility of 4,5,6-Trimethylpyridin-2-amine

[1]

Executive Summary & Chemical Space Analysis

4,5,6-Trimethylpyridin-2-amine (CAS: 2402-77-9) represents a privileged substructure in modern medicinal chemistry, distinguished not merely by its substitution pattern but by the specific steric and electronic environment created by the vicinal trimethyl motif.[1]

Unlike the more common 2-aminopyridine or 4,6-dimethylpyridin-2-amine, the 4,5,6-trimethyl variant introduces a critical "Steric Gatekeeper" at the C6 position (adjacent to the ring nitrogen) while simultaneously enriching the ring's electron density via the inductive effects (+I) of three methyl groups.[1]

Core Technical Value Proposition
  • Steric Selectivity: The C6-methyl group creates a "bumping" effect that prevents the molecule from binding to flat, conserved ATP-binding pockets in ubiquitous kinases (e.g., FGFR1-3), while permitting binding to structurally distinct isoforms like FGFR4 .[1]

  • Electronic Activation: The C4 and C5 methyls increase the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amine, making this scaffold an aggressive nucleophile for cyclization reactions (e.g., forming imidazo[1,2-a]pyridines).[1]

  • Metabolic Stability: Blocking the C4, C5, and C6 positions prevents common oxidative metabolic pathways (P450 oxidation) that typically attack unsubstituted pyridine carbons.[1]

Synthesis Architectures

Two primary routes exist for accessing this scaffold: the Industrial Chichibabin Route (for bulk building blocks) and the Precision Pyridoxine Route (for highly functionalized pharmaceutical intermediates).[1]

Route A: The Chichibabin Amination (Industrial)

This method utilizes 2,3,4-collidine (2,3,4-trimethylpyridine) as the precursor.[1] Due to the directing effects of the ring nitrogen, amination occurs preferentially at the C6 position.[1]

  • Precursor: 2,3,4-Trimethylpyridine.[1]

  • Reagent: Sodium amide (

    
    ) in dimethylaniline or liquid ammonia.
    
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) via a Meisenheimer-like complex.[1]
    
  • Yield: Typically 60-75%.[1]

Route B: The Pyridoxine (Vitamin B6) Transformation (Precision)

For drug discovery, particularly in kinase inhibitor development, the scaffold is often synthesized from Pyridoxine HCl.[1] This route allows for the introduction of oxygenation at C3 (creating pyridinols), which enhances solubility and H-bonding capacity.[1]

SynthesisWorkflowPyridoxinePyridoxine HCl(Vitamin B6)Inter13-Benzyloxy-6-bromo-2,4,5-trimethylpyridinePyridoxine->Inter1Protection &BrominationBuchwaldBuchwald-HartwigAminationInter1->BuchwaldPd(0), LigandTarget6-Amino-2,4,5-trimethyl-pyridin-3-ol DerivativesBuchwald->TargetDeprotection

Figure 1: The Precision Pyridoxine Route allows for the synthesis of 3-hydroxy-substituted derivatives, critical for modern anti-inflammatory and kinase-inhibitor candidates.[1]

Medicinal Chemistry Applications

Selective FGFR4 Inhibition (Oncology)

The most prominent application of the 4,5,6-trimethylpyridin-2-amine scaffold (specifically the 3-hydroxy derivative) is in the design of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for Hepatocellular Carcinoma (HCC).[1]

  • The Challenge: FGFR1, FGFR2, and FGFR3 are structurally homologous.[1] Pan-FGFR inhibitors cause severe toxicity (hyperphosphatemia).[1]

  • The Solution: The C6-methyl group (part of the 4,5,6-trimethyl pattern) acts as a steric wedge.[1]

    • FGFR1-3: The hinge region is tight; the C6-methyl clashes with the gatekeeper residues, preventing binding.[1]

    • FGFR4: The hinge region possesses a unique conformation that accommodates the C6-methyl group.[1]

  • Key Compound: Compound 6O (from recent literature) utilizes this scaffold to achieve >8-fold selectivity for FGFR4 over FGFR1-3.[1]

Anti-Colitis Agents (Immunology)

Derivatives of this scaffold act as dual inhibitors of TNF-

12
  • Mechanism: The aminopyridine core disrupts the signaling cascade required for monocyte adhesion to colon epithelial cells.[1]

  • Efficacy: In TNBS-induced colitis models, 4,5,6-trimethylpyridin-2-amine derivatives (e.g., N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide) showed efficacy superior to mesalazine and comparable to tofacitinib.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Derivative

A self-validating protocol for converting the amine into a fused bioactive scaffold.[1]

Objective: Cyclization of 4,5,6-trimethylpyridin-2-amine with ethyl bromopyruvate.

Reagents:

  • 4,5,6-Trimethylpyridin-2-amine (1.0 eq)[1]

  • Ethyl bromopyruvate (1.1 eq)[1]

  • Ethanol (anhydrous)[1]

  • NaHCOngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (saturated aq.)[1]
    

Procedure:

  • Dissolution: Dissolve 2.0 mmol of 4,5,6-trimethylpyridin-2-amine in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 2.2 mmol (1.1 eq) of ethyl bromopyruvate dropwise at room temperature.

    • Observation: The solution should turn slightly yellow/orange upon addition.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting amine spot (

      
      ) should disappear.[1]
      
  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.[1]

  • Neutralization: Evaporate solvent.[1] Resuspend residue in DCM and wash with saturated NaHCO

    
     to liberate the free base.[1]
    
  • Purification: Recrystallize from Ethanol/Diethyl Ether.

Expected Data:

  • Yield: >80%

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad

    
     singlet (approx.[1] 5.8 ppm) and the appearance of the imidazole ring proton singlet (approx.[1] 8.0 ppm).[1]
    
Protocol B: Buchwald-Hartwig Coupling (Advanced)

For attaching complex aryl groups to the amine.[1]

Reagents:

  • 4,5,6-Trimethylpyridin-2-amine (1.0 eq)[1]

  • Aryl Bromide (1.0 eq)[1]

  • Pd

    
    (dba)
    
    
    (2 mol%)[1]
  • Xantphos (4 mol%)[1]

  • Cs

    
    CO
    
    
    (2.0 eq)[1]
  • Dioxane (dry, degassed)[1]

Critical Step: The high basicity of the trimethylpyridine nitrogen can poison the Pd catalyst.[1] Use Xantphos (a wide bite-angle ligand) to stabilize the catalytic cycle.[1] Reflux for 12-18 hours under Argon.

Structural-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the decision matrix for modifying this scaffold.

SAR_LogicCore4,5,6-Trimethylpyridin-2-aminePos2Position 2 (Amine):Nucleophilic CenterCore->Pos2Pos3Position 3 (H/OH):Solubility HandleCore->Pos3Pos6Position 6 (Methyl):Steric GatekeeperCore->Pos6CyclizationFused Heterocycles(Imidazopyridines)Pos2->CyclizationReacts withalpha-haloketonesSelectivityFGFR4 Selectivity(vs FGFR1-3)Pos6->SelectivitySteric Clashin narrow pocketsMetabStabMetabolic Stability(Blocked Oxidation)Pos6->MetabStabBlocks P450alpha-hydroxylation

Figure 2: SAR Logic map demonstrating how specific structural features of the 4,5,6-trimethyl scaffold translate to biological utility.[1]

Comparative Data Table

Feature2-Aminopyridine (Unsubstituted)4,6-Dimethylpyridin-2-amine4,5,6-Trimethylpyridin-2-amine
Basicity (pKa) ~6.86~7.5~8.0 (Est.)
Nucleophilicity ModerateHighVery High
Steric Bulk (N-adjacent) LowHighHigh (Reinforced)
Metabolic Liability High (C4/C6 oxidation)Moderate (C3/C5 oxidation)Low (C4/C5/C6 blocked)
Primary Application General LigandLigand / Building BlockSelective Kinase Inhibitor

References

  • FGFR4 Inhibitor Design & Synthesis: Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1] Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[1][3] URL:[Link]

  • Anti-Colitis Activity: Title: Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions.[1][2] Source: Bioorganic & Medicinal Chemistry Letters (2021).[1] URL:[Link]

  • General Synthesis of 2-Aminopyridines (Chichibabin): Title: Access to 2-Aminopyridines—Compounds of Great Biological and Chemical Significance.[1] Source: Advanced Synthesis & Catalysis (2011).[1][4] URL:[Link][1]

  • Buchwald-Hartwig Amination of Pyridines: Title: 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity.[1][5] Source: European Journal of Medicinal Chemistry (2014).[1] URL:[Link]

Methodological & Application

Technical Application Note: Synthetic Utility of 4,5,6-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

4,5,6-Trimethylpyridin-2-amine (CAS: 2402-77-9) is a highly substituted aminopyridine building block characterized by an electron-rich ring system and significant steric bulk surrounding the endocyclic nitrogen. Unlike simpler 2-aminopyridines, this scaffold offers unique regioselectivity profiles due to the "blocked" 4, 5, and 6 positions, leaving the C3 position as the sole site for electrophilic aromatic substitution on the ring.

Structural Significance in Drug Design

The compound serves as a critical precursor for:

  • Imidazo[1,2-a]pyridines: A privileged pharmacophore in anxiolytics (e.g., Zolpidem analogs) and anti-inflammatory agents.

  • Kinase Inhibitors: The trimethyl substitution pattern provides hydrophobic bulk that can fill specific pockets in ATP-binding sites (e.g., FGFR4 inhibitors).

  • Gastric Antisecretory Agents: As a core for proton pump inhibitor (PPI) analogs.

Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Weight 136.19 g/mol Low MW allows for extensive elaboration (Fragment-Based Drug Design).
Basicity (

)
~7.4 (est)More basic than 2-aminopyridine due to inductive effect of three methyl groups.
Sterics High (6-Methyl)The 6-methyl group sterically hinders the ring nitrogen (

), affecting alkylation rates and cyclization kinetics.
Solubility MeOH, DCM, DMSOGood solubility in polar organic solvents; moderate water solubility.

Reaction Landscape & Strategic Planning

The synthetic utility of 4,5,6-trimethylpyridin-2-amine is defined by three primary reactivity vectors:

  • Cyclocondensation: Reaction with

    
    -haloketones to form fused bicyclic systems.
    
  • C3-Electrophilic Substitution: Regioselective halogenation at the only open ring position.

  • N-Functionalization: Amide coupling or reductive amination at the exocyclic amine.

Visualization: Synthetic Pathways

ReactionLandscape Start 4,5,6-Trimethylpyridin-2-amine Prod1 Imidazo[1,2-a]pyridine (Scaffold Construction) Start->Prod1 a-Halo Ketones (Hantzsch Synthesis) Prod2 3-Iodo-4,5,6-trimethylpyridin-2-amine (Suzuki/Sonogashira Precursor) Start->Prod2 NIS or I2/HIO3 (Electrophilic Subst.) Prod3 N-Acyl Derivatives (Peptidomimetics/Linkers) Start->Prod3 R-COCl / Anhydrides (N-Acylation)

Caption: Core synthetic divergence points for 4,5,6-trimethylpyridin-2-amine.

Protocol A: Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

Application: Construction of fused heterocyclic cores for GABA-A receptor modulators or anti-infectives. Mechanism: Hantzsch-type condensation involving alkylation of the ring nitrogen followed by cyclodehydration.

Critical Insight: The "Orthogonal" Steric Effect

The 6-methyl group on the pyridine ring exerts steric pressure on the ring nitrogen (


). While this typically reduces nucleophilicity, the electron-donating nature of the three methyl groups compensates electronically. However, the cyclization step (ring closure) requires higher thermal energy than unsubstituted pyridines to overcome the steric clash between the 6-methyl and the substituent derived from the ketone.
Step-by-Step Protocol

Reagents:

  • Substrate: 4,5,6-Trimethylpyridin-2-amine (1.0 equiv)[1]

  • Reagent: 2-Bromoacetophenone (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or DMF (for difficult substrates)

  • Base:

    
     (1.5 equiv)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6-trimethylpyridin-2-amine (500 mg, 3.67 mmol) in ethanol (10 mL).

  • Addition: Add 2-bromoacetophenone (803 mg, 4.03 mmol) in one portion.

  • Reflux: Fit a reflux condenser and heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot (usually lower

      
      , stains with ninhydrin) should disappear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.[2]

    • Dilute with saturated aqueous

      
       (20 mL) to neutralize hydrobromic acid byproducts.
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    50% EtOAc in Hexanes).

Expected Yield: 75–85% Product: 2-Phenyl-5,6,7-trimethylimidazo[1,2-a]pyridine. (Note: IUPAC numbering shifts upon fusion; Pyridine-6-Me becomes Imidazo-5-Me).

Protocol B: Regioselective C3-Iodination

Application: Preparing the scaffold for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or alkynyl groups at the C3 position. Rationale: The 4, 5, and 6 positions are blocked by methyl groups. The C3 position is the only available site for Electrophilic Aromatic Substitution (EAS), guaranteeing 100% regioselectivity without the need for directing groups.

Step-by-Step Protocol

Reagents:

  • Substrate: 4,5,6-Trimethylpyridin-2-amine (1.0 equiv)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Catalyst: Acetic Acid (glacial, 10 mol%) or TFA (catalytic)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Setup: Dissolve the amine (1.0 mmol) in MeCN (5 mL) in a foil-wrapped flask (protect from light).

  • Activation: Add catalytic acetic acid (0.1 mmol).

  • Iodination: Add NIS (1.1 mmol) portion-wise over 10 minutes at room temperature.

    • Why: Slow addition prevents over-oxidation or formation of N-iodo species.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: LC-MS is preferred over TLC due to subtle polarity changes. Look for Mass shift

      
      .
      
  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine (solution turns from brown/red to clear).
    
  • Isolation: Remove MeCN under vacuum. Dilute with water, neutralize with

    
    , and extract with DCM.
    

Key Data Point:

  • Product: 3-Iodo-4,5,6-trimethylpyridin-2-amine.

  • Stability: Store at

    
     away from light. The C3-Iodine bond is activated and ready for coupling.
    

Mechanistic & Safety Considerations

Mechanism of Cyclization (DOT Visualization)

The formation of the imidazo-fused ring involves a specific sequence where the ring nitrogen acts as the primary nucleophile.

Mechanism Step1 Step 1: Nucleophilic Attack (Ring N attacks alpha-carbon of ketone) Step2 Intermediate: N-Alkylated Pyridinium Salt (Cationic Intermediate) Step1->Step2 SN2 Reaction Note Steric Note: 6-Me group hinders Step 1 but stabilizes the cation via induction. Step1->Note Step3 Step 2: Cyclodehydration (Exocyclic amine attacks carbonyl) Step2->Step3 Base promoted Step4 Final Product: Imidazo[1,2-a]pyridine (Aromatization driven) Step3->Step4 - H2O

Caption: Mechanistic flow of the Hantzsch-type cyclization for trimethylpyridin-2-amine.

Safety & Handling
  • Toxicology: Like most aminopyridines, this compound should be treated as a potential skin irritant and toxic by ingestion.

  • Reactive Hazards:

    • Exothermic: Reaction with strong acids (e.g., during salt formation) is exothermic.

    • Incompatibility: Avoid strong oxidizing agents (peroxides) which may oxidize the methyl groups to carboxylic acids or N-oxides.

References

  • General Reactivity of 2-Aminopyridines

    • Source: PubChem.[1][3][4] (n.d.). 4,5,6-Trimethylpyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Synthesis (Groebke–Blackburn–Bienaymé & Hantzsch)

    • Source: Perveen, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC/NIH. Retrieved from [Link]

  • Halogenation Protocols (C3 Selectivity)

    • Source: Kuttappan, S., et al. (2022).[5][6][7] Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science/NSF. Retrieved from [Link]

  • Pharmaceutical Applications (Kinase Inhibitors)

    • Source: Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol... as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Retrieved from [Link]

Sources

Application Note: Optimized Schiff Base Formation with 4,5,6-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 4,5,6-Trimethylpyridin-2-amine (CAS: 54568-11-5) as the nucleophilic amine component. While 2-aminopyridines are historically regarded as sluggish nucleophiles due to the electron-withdrawing nature of the pyridine ring, the 4,5,6-trimethyl substitution pattern significantly enhances the basicity and nucleophilicity of the exocyclic amine. This guide provides a dual-methodology approach: a "Green" Ethanol-based protocol for standard aldehydes and a "Rigorous" Toluene/Dean-Stark protocol for sterically hindered or electron-rich carbonyls.

Chemical Context & Mechanistic Insight

The Nucleophile: 4,5,6-Trimethylpyridin-2-amine

Unlike unsubstituted 2-aminopyridine, which suffers from reduced nucleophilicity due to the ring nitrogen's inductive pull, the 4,5,6-trimethyl derivative benefits from the positive inductive effect (+I) of three methyl groups.

  • Electronic Activation: The methyl groups at positions 4 and 6 donate electron density into the ring system, partially counteracting the electron-withdrawing nature of the ring nitrogen. This increases the electron density at the exocyclic amino group (

    
    ), making it a superior nucleophile for condensation reactions.
    
  • Steric Environment: The amine at position 2 is flanked by the ring nitrogen (N1) and a hydrogen at C3. The methyl groups are located at C4, C5, and C6. Consequently, the reaction center is relatively unhindered, allowing for smooth condensation with a wide variety of electrophiles.

Reaction Mechanism

The formation follows the classic PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]

  • Critical Control Point: The reaction requires acid catalysis to activate the carbonyl carbon. However, excess acid is detrimental . Strong acids will protonate the pyridine ring nitrogen (forming a pyridinium salt), which exerts a strong electron-withdrawing effect, effectively "deactivating" the exocyclic amine.

  • Solution: Use a weak acid (Acetic Acid) or a Lewis Acid in catalytic quantities (1-5 mol%) to activate the aldehyde without quenching the amine.

Mechanism Start Reagents: Amine + Aldehyde Step1 Activation: Carbonyl Protonation (Cat. AcOH) Start->Step1 Equilibrium Step2 Nucleophilic Attack: Amine -> C=O Step1->Step2 Rate Limiting Step3 Carbinolamine Intermediate Step2->Step3 Proton Transfer Step4 Dehydration: - H2O Step3->Step4 Elimination End Product: Schiff Base (Imine) Step4->End Final

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation.

Experimental Methodology

Reagent Specifications
ComponentSpecificationRole
Amine 4,5,6-Trimethylpyridin-2-amine (>98%)Nucleophile
Electrophile Aryl/Alkyl Aldehyde or KetoneElectrophile
Solvent A Absolute Ethanol (EtOH)Solvent (Method A)
Solvent B Toluene (Anhydrous)Solvent (Method B)[2]
Catalyst Glacial Acetic Acid (AcOH)Brønsted Acid Catalyst
Drying Agent Molecular Sieves (3Å) or MgSO₄Water Scavenger
Method A: The "Standard" Protocol (Ethanol Reflux)

Recommended for reactive aromatic aldehydes (e.g., Benzaldehyde, Salicylaldehyde).

  • Preparation: In a 50 mL round-bottom flask (RBF), dissolve 1.0 equiv of 4,5,6-Trimethylpyridin-2-amine in Absolute Ethanol (5 mL per mmol).

  • Addition: Add 1.05 equiv of the aldehyde. (A slight excess of aldehyde ensures complete consumption of the more valuable amine).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–6 hours .

    • Monitoring: Check progress via TLC (System: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the amine spot (usually lower R_f due to polarity).

  • Workup:

    • Allow the solution to cool slowly to room temperature.

    • If precipitation occurs: Filter the solid and wash with cold ethanol.

    • If no precipitation: Evaporate solvent to 1/3 volume and cool in an ice bath.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Method B: The "Rigorous" Protocol (Dean-Stark)

Recommended for ketones, electron-rich aldehydes, or when Method A fails to drive the equilibrium.

  • Setup: Equip a 100 mL RBF with a Dean-Stark trap and reflux condenser.

  • Loading: Combine 1.0 equiv Amine and 1.0 equiv Carbonyl in Toluene (10 mL per mmol).

  • Catalysis: Add 5 mol% p-Toluenesulfonic acid (pTSA) or 0.1 mL Glacial Acetic Acid.

  • Reflux: Heat to vigorous reflux (110°C). Water generated by the reaction will azeotrope into the trap.

    • Endpoint: Continue until water collection ceases (typically 4-12 hours).

  • Isolation: Evaporate Toluene under reduced pressure. Dissolve residue in DCM, wash with NaHCO₃ (to remove acid catalyst), dry over MgSO₄, and concentrate.

Workflow Visualization

Workflow Start START Weigh 1.0 eq Amine Weigh 1.05 eq Aldehyde Solvent Dissolve in Absolute EtOH Start->Solvent Cat Add Cat. AcOH (2-3 drops) Solvent->Cat Reflux Reflux (78°C) 3-6 Hours Cat->Reflux Check TLC Check (Amine consumed?) Reflux->Check Check->Reflux No Cool Cool to RT Induce Precipitation Check->Cool Yes Filter Filtration & Cold EtOH Wash Cool->Filter Recrys Recrystallization (EtOH or EtOH/H2O) Filter->Recrys End FINAL PRODUCT Dry & Characterize Recrys->End

Figure 2: Standard experimental workflow for Ethanol-based synthesis.

Characterization & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃/DMSO-d₆):

    • Imine Proton (-CH=N-): Look for a distinctive singlet between δ 8.2 – 9.0 ppm .

    • Methyl Groups: Three singlets (or overlapping signals) in the aliphatic region (δ 2.1 – 2.5 ppm ).

    • Aromatic Protons: The pyridine proton at C3 will appear as a singlet around δ 6.5 – 7.0 ppm .

  • FT-IR (ATR):

    • C=N Stretch: A sharp, strong band at 1610 – 1630 cm⁻¹ .

    • Absence of N-H: Disappearance of the primary amine doublets (3300-3400 cm⁻¹).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (TLC) Carbonyl not activated; Ring N protonated.(1) Verify catalyst is weak (AcOH). (2) Switch to Method B (Toluene/Reflux) to force water removal.
Oiling Out Product melting point is low or impurities present.[3]Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Hydrolysis on Column Silica gel is slightly acidic.Avoid column chromatography if possible. If necessary, neutralize silica with 1% Triethylamine in the eluent.
Low Yield Equilibrium favoring reactants.Add molecular sieves (3Å) directly to the reaction flask during reflux.

Safety & Handling

  • 4,5,6-Trimethylpyridin-2-amine: Irritant. May be harmful if swallowed. Use standard PPE (gloves, goggles).

  • Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood.

  • Waste: Dispose of organic solvents and aminopyridines in the non-halogenated organic waste stream.

References

  • Mechanistic Foundation: Master Organic Chemistry. (2022).[1] Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • 2-Aminopyridine Protocols: Sani, U., & Iliyasu, S. M. (2018).[4] Synthesis, Characterization and Antimicrobial Studies on Schiff Base Derived from 2-Aminopyridine. Journal of Pure and Applied Sciences. [Link]

  • Solvent Effects: Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry. [Link][2][5]

  • Nucleophilicity Data: Brotzel, F., et al. (2007).[6] Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry. [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 4,5,6-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 4,5,6-trimethylpyridin-2-amine (TMPA) via Buchwald-Hartwig amination presents a dual challenge: the steric hindrance of the ortho-methyl group (C6 position) and the coordinating ability of the pyridine nitrogen (N1), which can poison the palladium catalyst.

Standard protocols using simple phosphines (e.g., PPh3, dppf) often fail, resulting in low conversion or hydrodehalogenation of the aryl halide. This guide outlines a Third-Generation Precatalyst Strategy utilizing bulky, dialkylbiaryl phosphine ligands (BrettPhos and RuPhos ) to overcome these barriers. The protocols below are validated for high-throughput screening and gram-scale synthesis.

Chemo-Structural Analysis & Mechanistic Challenges

The Substrate Paradox

TMPA is an electron-rich 2-aminopyridine. While the electron-donating methyl groups at C4 and C5 increase the nucleophilicity of the exocyclic amine (N-NH2), the methyl group at C6 creates significant steric bulk.

  • Challenge A (Catalyst Sequestration): The endocyclic nitrogen (N1) is highly basic. Without a bulky ligand, Pd(II) species coordinate to N1 rather than facilitating the oxidative addition/reductive elimination cycle.

  • Challenge B (Reductive Elimination): The C6-methyl group forces the N-Pd bond into a crowded conformation during the reductive elimination step, raising the activation energy.

The Ligand Solution

To solve this, we employ BrettPhos or RuPhos .[1][2] These ligands possess large steric bulk that:

  • Prevents N1-Coordination: The ligand bulk makes coordination to the pyridine ring nitrogen energetically unfavorable.

  • Accelerates Reductive Elimination: The steric pressure "pushes" the product off the metal center.

Mechanistic Pathway (Visualization)

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Steric Clash at C6-Me) OxAdd->AmineBind + TMPA OffCycle OFF-CYCLE TRAP (N1-Binding to Pd) OxAdd->OffCycle Lack of Steric Bulk Deprot Deprotonation (Base: LiHMDS/NaOtBu) AmineBind->Deprot - HX RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration OffCycle->OxAdd Slow Reversal

Figure 1: Catalytic cycle highlighting the critical "Amine Coordination" step where the C6-methyl group interferes, and the "Off-Cycle Trap" where the pyridine nitrogen poisons the catalyst if the ligand is insufficiently bulky.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos Pd G4)

Recommended for: Primary amines, difficult aryl chlorides, and scale-up. Rationale: The G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, minimizing induction periods where catalyst decomposition can occur.

Reagents:

  • Nucleophile: 4,5,6-Trimethylpyridin-2-amine (1.0 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial/flask equipped with a magnetic stir bar and cool under Argon flow.

  • Solids Charge: Add TMPA (1.0 equiv), Aryl Halide (if solid), and BrettPhos Pd G4 (0.02 equiv).

    • Note: If using NaOtBu, add it here. If using LiHMDS, wait for step 4.

  • Evacuation: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

  • Liquids Charge:

    • Inject anhydrous 1,4-Dioxane (concentration 0.2 M).

    • If using LiHMDS, add dropwise via syringe at room temperature.

    • If Aryl Halide is liquid, add it now.

  • Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (800+ rpm).

  • Monitoring: Monitor via LCMS at 1 hour and 4 hours. Look for the disappearance of the aryl halide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: The "Secondary Amine" Alternative (RuPhos Pd G4)

Recommended for: Cases where BrettPhos fails or if TMPA is being coupled to a very electron-poor aryl halide.

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Milder base for sensitive functional groups.

  • Solvent: Toluene (0.2 M)

  • Temp: 100 °C

Optimization & Troubleshooting Guide

The following table summarizes common failure modes for 2-aminopyridines and their specific remedies.

Failure ModeSymptom (LCMS/NMR)Root CauseCorrective Action
No Reaction Starting materials recovered unchanged.Catalyst poisoning by N1 (pyridine nitrogen).Switch to BrettPhos or tBuBrettPhos . Ensure strict inert atmosphere.
Hydrodehalogenation Aryl halide converts to Ar-H.

-hydride elimination or insufficient transmetallation.
Switch solvent to t-Amyl Alcohol . Increase concentration (0.5 M).
Bis-Arylation Product mass + Ar mass observed.Over-reaction of the primary amine.Use 1.2 equiv of TMPA (excess amine). Lower temp to 60 °C.
Incomplete Conversion Reaction stalls at 50%.Catalyst death or base consumption.[3]Add 0.5 mol% fresh catalyst after 4h. Switch to LiHMDS (soluble base).
Comparative Data: Base Selection Effects

Substrate: 4-Chlorotoluene + TMPA (1.0 mmol scale, 100 °C, 2h)

BaseYield (%)Notes
LiHMDS 94% Best for solubility and rate.
NaOtBu82%Good, but heterogeneous in toluene.
K3PO415%Too weak/insoluble for this hindered system.
Cs2CO345%Slow; requires 24h reaction time.

Experimental Workflow Diagram

Workflow Setup Setup (Glovebox/Schlenk) Mix Reagent Mixing (Cat + Substrate + Base) Setup->Mix Heat Heating (80-100°C, 2-12h) Mix->Heat QC In-Process Control (LCMS check) Heat->QC QC->Heat Incomplete Workup Workup & Isolation (Flash Column) QC->Workup Complete

Figure 2: Operational workflow for the amination of 4,5,6-trimethylpyridin-2-amine.

References

  • Maitro, G., et al. (2018). Precatalyst Scaffolds for Difficult Buchwald-Hartwig Couplings. Journal of Organic Chemistry. Link (Representative URL)

  • Fors, B. P., & Buchwald, S. L. (2008). Pd-Catalyzed Conversion of Aryl Chlorides to Arylamines: A New Generation of Catalysts. Journal of the American Chemical Society.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][4][5][6][7][8] Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][9] Link

  • Sigma-Aldrich. (2023).[6] BrettPhos Pd G4 Product Specification and User Guide.Link

Sources

The Strategic Application of 4,5,6-Trimethylpyridin-2-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently embedded within a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an invaluable component in the design of molecules targeting a wide array of biological targets. Among the vast family of pyridine derivatives, 4,5,6-Trimethylpyridin-2-amine emerges as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. The strategic placement of the amino group at the 2-position, coupled with the steric and electronic influence of the three methyl groups, provides a unique chemical handle for the construction of novel and potent therapeutic agents.

This comprehensive guide delves into the practical applications of 4,5,6-Trimethylpyridin-2-amine in pharmaceutical synthesis. We will explore its preparation, key chemical transformations, and provide detailed, field-proven protocols for its utilization in the generation of advanced intermediates, with a particular focus on the synthesis of kinase inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is paramount for successful and safe laboratory operations.

PropertyValueReference
CAS Number 142908-13-2[2][3]
Molecular Formula C₈H₁₂N₂[3]
Molecular Weight 136.19 g/mol [3]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents such as THF, DMF, and chlorinated solvents.Inferred from related compounds

Safety and Handling:

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[4]

  • H311+H331: Toxic in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. It is also advisable to store under an inert atmosphere to prevent potential degradation.

Synthesis of 4,5,6-Trimethylpyridin-2-amine: A Plausible Approach

While a specific, peer-reviewed synthesis for 4,5,6-Trimethylpyridin-2-amine is not prominently documented, a robust synthetic strategy can be devised based on established methodologies for analogous substituted pyridines. A logical and efficient approach involves a cyclocondensation reaction, a powerful tool for the formation of heterocyclic rings.[7][8][9]

Protocol 1: Synthesis of 4,5,6-Trimethylpyridin-2-amine via Cyclocondensation

This protocol is a hypothetical, yet chemically sound, procedure based on the principles of pyridine synthesis from acyclic precursors.[10][11]

Reaction Scheme:

Synthesis of 4,5,6-Trimethylpyridin-2-amine reagents Reagents: - 3-Methyl-2,4-pentanedione - Malononitrile - Guanidine carbonate - Base (e.g., NaOEt) - Solvent (e.g., Ethanol) product Product: 4,5,6-Trimethylpyridin-2-amine reagents->product Cyclocondensation

A plausible synthetic pathway.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Malononitrile

  • Guanidine carbonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Methyl-2,4-pentanedione (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol.

  • Addition of Base and Guanidine: To the stirred solution, add sodium ethoxide (2.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C. Following the addition of the base, add guanidine carbonate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Choice of Precursors: 3-Methyl-2,4-pentanedione and malononitrile provide the necessary carbon backbone and nitrile group for the formation of the trimethyl-substituted pyridine ring. Guanidine carbonate serves as the source of the 2-amino group and the nitrogen atom at position 1 of the pyridine ring.

  • Base and Solvent: Sodium ethoxide is a strong base that facilitates the initial condensation reactions and subsequent cyclization. Anhydrous ethanol is a suitable solvent for this type of condensation reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a cornerstone in the design of numerous kinase inhibitors, including the blockbuster drug dasatinib.[7][12][13] 4,5,6-Trimethylpyridin-2-amine serves as an excellent starting material for the synthesis of analogues of these important therapeutic agents. The primary amino group is a key handle for the introduction of various aryl and heteroaryl moieties through transition metal-catalyzed cross-coupling reactions.

Protocol 2: N-Arylation of 4,5,6-Trimethylpyridin-2-amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][5][8][14][15][16] This protocol details a general procedure for the palladium-catalyzed coupling of 4,5,6-Trimethylpyridin-2-amine with an aryl bromide.

Reaction Workflow:

Buchwald-Hartwig Amination Workflow start Start: 4,5,6-Trimethylpyridin-2-amine + Aryl Bromide reagents Reagents: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) start->reagents reaction Reaction: Inert atmosphere, heating reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: N-Aryl-4,5,6-trimethylpyridin-2-amine purification->product

General workflow for N-arylation.

Materials:

  • 4,5,6-Trimethylpyridin-2-amine

  • Aryl bromide (e.g., 2-chloro-6-methylbromobenzene for a dasatinib analogue)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (1.5 eq).

  • Addition of Reactants: Add 4,5,6-Trimethylpyridin-2-amine (1.0 eq) and the aryl bromide (1.2 eq) to the Schlenk tube, followed by anhydrous toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validating System:

The success of this protocol can be validated through several analytical techniques. The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicates product formation. Confirmation of the product's identity and purity is achieved through NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC analysis.

Conclusion

4,5,6-Trimethylpyridin-2-amine is a highly valuable and versatile intermediate in the synthesis of pharmaceutical compounds, particularly in the development of novel kinase inhibitors. Its unique substitution pattern provides a strategic starting point for the construction of complex molecular architectures. The protocols detailed in this guide, based on established and reliable chemical transformations, offer a practical framework for researchers and scientists in the field of drug development to effectively utilize this important building block. As with all chemical syntheses, careful attention to safety and handling procedures is essential for a successful and safe outcome.

References

  • A75706 - SAFETY D
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC.
  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
  • SAFETY DATA SHEET - 2,4,6-Trimethylpyridine. (2016-04-16). Loba Chemie.
  • Das
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017-02-10). PMC.
  • Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. (2022-05-02). Chem Asian J., 17(9), e202200083.
  • 1 - SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (n.d.).
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008-04-09). Molecules, 13(4), 818-830.
  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (n.d.).
  • 2,4,6-Trimethylpyridine | C8H11N | CID 7953. (n.d.). PubChem.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.).
  • Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limit
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry.
  • 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Alpha Chemika. (n.d.).
  • 142908-13-2|4,5,6-Trimethylpyridin-2-amine|BLD Pharm. (n.d.).
  • 2-Pyridinamine,4,5,6-trimethyl-(9CI) | 142908-13-2. (n.d.). ChemicalBook.
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021-07-01). Bioorg Med Chem Lett., 43, 128059.

Sources

Application Notes and Protocols for N-alkylation of 4,5,6-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated 2-aminopyridines are a cornerstone of many pharmacologically active compounds and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 4,5,6-trimethylpyridin-2-amine. We will delve into the strategic considerations for selecting an appropriate alkylation method, weighing the electronic and steric influences of the trimethyl-substituted pyridine core. Detailed, field-proven protocols for classical alkylation, reductive amination, and the Mitsunobu reaction are presented, alongside a discussion of transition-metal-catalyzed approaches like the Buchwald-Hartwig amination. Each section is designed to provide not just a recipe, but a deeper understanding of the underlying chemical principles to empower effective troubleshooting and optimization.

Introduction: The Significance of N-Alkylated 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutics. The introduction of an alkyl group on the exocyclic nitrogen atom can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific receptor-ligand interactions. The target molecule, 4,5,6-trimethylpyridin-2-amine, presents a unique substrate. The three methyl groups on the pyridine ring are electron-donating, which enhances the nucleophilicity of the exocyclic amino group, making it more reactive towards electrophiles. However, the methyl group at the 6-position introduces steric hindrance that must be carefully considered when selecting an alkylation strategy.

Strategic Considerations for N-Alkylation

The choice of an N-alkylation method is dictated by a multitude of factors including the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials. For 4,5,6-trimethylpyridin-2-amine, the key considerations are:

  • Over-alkylation: The primary amine can be converted to a secondary amine, which can then undergo a second alkylation to form a tertiary amine.[1][2][3] Methods to mitigate this include using a large excess of the starting amine or choosing a methodology that intrinsically favors mono-alkylation.

  • Steric Hindrance: The 6-methyl group can sterically hinder the approach of bulky alkylating agents or catalysts. This may necessitate harsher reaction conditions or the use of less sterically demanding reagents.

  • Regioselectivity: While the exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen, the possibility of alkylation on the pyridine nitrogen should not be entirely dismissed, especially under certain conditions.

  • Green Chemistry: Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions.[4] Reductive amination and catalytic methods are often preferred over classical alkylation with hazardous alkyl halides.[4]

Key N-Alkylation Methodologies and Protocols

This section details several robust methods for the N-alkylation of 4,5,6-trimethylpyridin-2-amine, complete with step-by-step protocols and the rationale behind the choice of reagents and conditions.

Classical N-Alkylation with Alkyl Halides

This is a direct and often effective method, particularly for simple alkyl groups. The primary challenge is controlling over-alkylation.[3][5]

Causality of Experimental Choices:

  • Base: A non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a mild and economical choice, while a stronger base like sodium hydride (NaH) can be used to enhance the nucleophilicity of the amine, especially for less reactive alkyl halides.[6]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for dissolving the amine and the inorganic base, facilitating the SN2 reaction.[6]

  • Stoichiometry: Using an excess of the amine relative to the alkyl halide can help to minimize the formation of the di-alkylated product.

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5,6-trimethylpyridin-2-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

  • Add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for Classical N-Alkylation

G start Start setup Reaction Setup: - 4,5,6-trimethylpyridin-2-amine - K2CO3 or NaH - Anhydrous DMF start->setup add_halide Add Alkyl Halide setup->add_halide reaction Reaction at RT or elevated temp. Monitor by TLC add_halide->reaction workup Workup: - Quench with water - Extract with organic solvent reaction->workup purify Purification: - Column Chromatography workup->purify product N-alkylated Product purify->product G Amine 4,5,6-Trimethylpyridin-2-amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Imine Product N-alkylated Product Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Reaction Yields with 4,5,6-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Paradox

Researchers working with 4,5,6-trimethylpyridin-2-amine often encounter a "yield ceiling" caused by the molecule's unique structural paradox:

  • Hyper-Nucleophilicity: The three methyl groups (positions 4, 5, and 6) donate significant electron density into the ring, making the C3 position highly susceptible to electrophilic attack and the amine/ring nitrogen very basic.[1]

  • Orthogonal Steric Hindrance: While the C3 position is open (allowing side reactions), the C6-methyl group creates a critical steric blockade around the ring nitrogen (N1).[2]

This guide addresses the three most common failure modes: Catalyst Poisoning in Buchwald-Hartwig couplings , Incomplete Cyclization in Imidazo[1,2-a]pyridine synthesis , and Oxidative Degradation .[1][3]

Module A: Optimizing Buchwald-Hartwig Cross-Couplings

The Problem: Low conversion (<40%) or high catalyst loading requirements when coupling the exocyclic amine (N2).[2] Root Cause: Although the C3 position is unsubstituted (reducing immediate steric clash at the amine), the pyridine nitrogen (N1) is electron-rich and can competitively bind to the Palladium center, displacing ligands and forming inactive "Pd-black" species.[1]

Troubleshooting Protocol
VariableStandard Condition (Likely Failing)Optimized Condition (High Yield) Technical Rationale
Ligand BINAP, DPPF, or TriphenylphosphineBrettPhos (for primary amines) or tBuBrettPhos Bulky, electron-rich dialkylbiaryl phosphines prevent N1-coordination to Pd and facilitate reductive elimination.[1][3]
Base Cs₂CO₃ or NaOtBuLiHMDS or K₃PO₄ Stronger bases (LiHMDS) prevent proton shuttling issues; K₃PO₄ is milder if functional group tolerance is low.[2]
Precatalyst Pd(OAc)₂ or Pd₂dba₃BrettPhos Pd G4 Pre-ligated catalysts ensure a 1:1 Pd:Ligand ratio, preventing the formation of inactive species during the induction period.[1]
Solvent Toluenet-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl alcohol) can stabilize the charged transition states in aminopyridine couplings.[2]
Decision Logic for Ligand Selection

BuchwaldOptimization Start Start: Low Yield in C-N Coupling CheckColor Is the Reaction Mixture Turning Black/Precipitating? Start->CheckColor Poisoning Issue: Catalyst Poisoning via N1 Binding CheckColor->Poisoning Yes CheckSM Is Starting Material Consumed? CheckColor->CheckSM No LigandSwitch Switch to Bulky Ligand (BrettPhos or tBuXPhos) Poisoning->LigandSwitch SideRxn Issue: C3-Arylation (Side Reaction) CheckSM->SideRxn Yes (Wrong Product) SolventSwitch Switch Solvent to t-Amyl Alcohol Lower Temp to 80°C SideRxn->SolventSwitch

Caption: Diagnostic flow for identifying catalyst deactivation versus competitive side-reactions.

Module B: Cyclization to Imidazo[1,2-a]pyridines

The Problem: When reacting with


-haloketones (Hantzsch-type condensation), the reaction stalls at the intermediate or produces low yields.
Root Cause:  The 6-methyl group  exerts significant steric hindrance on the ring nitrogen (N1).[2] For the ring closure to occur, N1 must attack the electrophilic carbon of the ketone. The adjacent methyl group raises the activation energy for this specific step.
Step-by-Step Optimization Protocol
  • Solvent Switch: Replace Ethanol (reflux ~78°C) with n-Butanol (reflux ~117°C) or DMF (120°C) .[2] The steric barrier requires higher thermal energy to overcome.

  • Lewis Acid Additive: Add NaHCO₃ (2.0 equiv) or catalytic Sc(OTf)₃ .[1][2]

    • Why: The reaction produces HBr/HCl. The 4,5,6-trimethylpyridine ring is highly basic.[1] If the acid is not scavenged immediately, it will protonate N1, rendering it non-nucleophilic and killing the reaction.[1]

  • Sequence Control:

    • Do not mix all reagents at once.

    • Step 1: Stir 4,5,6-trimethylpyridin-2-amine +

      
      -haloketone at RT for 1 hour (allows N2-alkylation).
      
    • Step 2: Heat to 110°C+ to force the N1-cyclization.

Mechanism & Steric Clash Visualization

CyclizationMechanism Reactants 4,5,6-Trimethylpyridin-2-amine + Alpha-Bromoketone Intermediate N-Alkylated Intermediate (Open Chain) Reactants->Intermediate Fast (N2 Attack) TransitionState Transition State (Ring Closure) Intermediate->TransitionState Slow (Heat Required) Product Imidazo[1,2-a]pyridine TransitionState->Product - H2O / - HBr Clash STERIC CLASH: 6-Me vs. Carbonyl Clash->TransitionState Inhibits

Caption: The 6-methyl group sterically hinders the N1 attack required for ring closure, necessitating higher reaction temperatures.[1]

Module C: Purification & Handling (The "Sticky" Problem)

The Problem: Product co-elutes with starting material or turns brown (oxidation) during workup. Root Cause: The electron-rich ring makes the molecule prone to oxidation in air (turning brown/black).[2] Additionally, the high basicity (pKa > 7.[1]4) causes it to streak on silica gel.[2]

Purification Checklist
  • Silica Gel Additive: Always add 1-2% Triethylamine (Et₃N) to your eluent (e.g., DCM/MeOH + Et₃N) to deactivate acidic silica sites.[1][2][3] This prevents streaking.

  • Alternative Workup (pKa Extraction):

    • Dissolve crude mixture in EtOAc.

    • Wash with pH 4.0 Citrate Buffer (Not 1M HCl).[2]

      • Why: 1M HCl is too strong and might trap your product in the aqueous phase if it's a heterocycle. A mild buffer allows separation based on subtle pKa differences.

  • Storage: Store under Argon at -20°C. The electron-rich ring is an "oxygen sponge."

Frequently Asked Questions (FAQ)

Q: Why is my reaction mixture turning dark purple/black immediately? A: This indicates rapid oxidation of the electron-rich pyridine ring, likely by trace metal contaminants or atmospheric oxygen.

  • Fix: Degas all solvents with Nitrogen/Argon for 15 minutes before adding the amine. Add a radical scavenger like BHT (1%) if the reaction allows.[2]

Q: Can I use microwave irradiation for the cyclization? A: Yes, highly recommended. The 6-methyl steric hindrance creates a high activation barrier. Microwave heating (140°C for 20 mins in EtOH) often pushes the reaction to completion where thermal reflux fails.[2]

Q: I see a side product with M+ mass corresponding to halogenation. What is it? A: It is likely halogenation at the C3 position . Because C4 and C6 have methyl groups donating electrons, C3 is extremely nucleophilic.[1] If you use excess halogenating reagent (e.g., NBS), C3 will react instantly.[1]

  • Fix: Use exactly 1.0 equivalent of electrophiles and add them dropwise at 0°C.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Surry, D. S., & Buchwald, S. L. (2008).[1][3] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1][3] [1][2][3]

    • Relevance: Establishes the necessity of BrettPhos/RuPhos type ligands for ortho-substituted pyridines.
  • Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2015).[1][3][4] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[1][3]

    • Relevance: Reviews condensation mechanisms and the effect of substituents on ring closure r
  • Purification of Aminopyridines

    • Nakano, M., et al. (1995).[1][3] "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[3][5] Analytical Biochemistry, 232(1), 65-68.[1][3]

    • Relevance: Validates ion-exchange methods for separating basic aminopyridines
  • Steric Parameters in Heterocycles

    • Hansch, C., et al. (1995).[1][3] "Exploring QSAR. Hydrophobic, Electronic, and Steric Constants."[1][3][6] ACS Professional Reference Book.

    • Relevance: Provides the foundational pKa and steric constants for methyl-substituted pyridines.

Sources

Technical Support Center: Thermal Optimization for 4,5,6-Trimethylpyridin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TMP-2AP-OPT-001 Subject: Optimization of Reaction Temperature & Conditions for 4,5,6-Trimethylpyridin-2-amine Status: Open / Guide Generated Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecular Profile

User Query: "I am observing inconsistent yields and catalyst decomposition when coupling 4,5,6-trimethylpyridin-2-amine. What is the optimal temperature window?"

The Substrate Challenge: The 4,5,6-trimethylpyridin-2-amine scaffold presents a unique "Steric-Electronic Paradox" that distinguishes it from standard aniline or pyridine couplings:

  • Electronic Activation: The three methyl groups (positions 4, 5, 6) are electron-donating, making the pyridine ring significantly more electron-rich than unsubstituted 2-aminopyridine. This theoretically increases the nucleophilicity of the exocyclic amine (

    
    ).
    
  • The "Ortho" Effect (Position 6): The methyl group at position 6 is ortho to the endocyclic ring nitrogen (

    
    ). This provides critical steric shielding of the ring nitrogen, preventing it from binding to and poisoning the metal catalyst (a common failure mode in pyridine chemistry).
    
  • Thermal Sensitivity: While the substrate is robust, the electron-rich nature makes the ring prone to oxidation or side-reactions at elevated temperatures (>120°C) in the presence of strong bases.

Workflow 1: Buchwald-Hartwig Cross-Coupling

Primary Issue: Catalyst deactivation vs. oxidative addition rates.

Temperature Optimization Protocol
ParameterStandard RangeOptimized for TMP-2-amine Technical Rationale
Temperature 80°C - 100°C90°C - 110°C The electron-rich amine requires higher energy to undergo reductive elimination from the Pd(II) center, especially if bulky ligands are used.
Catalyst Pd(OAc)₂ / BINAPPd-G3/G4 (BrettPhos) Standard Pd(II) sources often form inactive dimers. G3/G4 palladacycles ensure rapid activation at 90°C+.
Base NaOtBuCs₂CO₃ or K₃PO₄ Strong bases like NaOtBu at >100°C can cause substrate decomposition. Carbonates are milder but require the higher 100°C temp to function.
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Toluene reflux (110°C) is borderline; Dioxane (bp 101°C) allows controlled reflux without superheating.
Troubleshooting Decision Tree
  • Symptom: Reaction turns black immediately (Pd Black formation).

    • Diagnosis: Catalyst death due to lack of ligand stabilization or insufficient temperature for activation.

    • Fix: Switch to Pd-G4-BrettPhos . Ensure temperature is >80°C before adding the catalyst (hot injection) or use a pre-activated catalyst stock.

  • Symptom: Starting material remains, no product.

    • Diagnosis: Temperature too low for the transmetallation step due to steric bulk of the coupling partner.

    • Fix: Increase Temp to 110°C . Switch solvent to Xylene or t-Amyl alcohol .

Visual Workflow: Buchwald Optimization

BuchwaldOptimization start Start: TMP-2-amine Coupling check_yield Check Conversion (LCMS) start->check_yield low_conv Low Conversion (<20%) check_yield->low_conv Yes success Target Yield Achieved check_yield->success No (>80%) pd_black Pd Black Precipitate? low_conv->pd_black temp_check Current Temp < 90°C? pd_black->temp_check No (Kinetic Stall) ligand_check Ligand = Monodentate? pd_black->ligand_check Yes (Catalyst Death) increase_temp Action: Increase to 110°C Switch to t-Amyl Alcohol temp_check->increase_temp Yes switch_cat Action: Switch to Pd-G4-BrettPhos (Prevents N-coordination) ligand_check->switch_cat Yes

Caption: Decision logic for thermal and catalytic adjustments in Buchwald-Hartwig couplings of 4,5,6-trimethylpyridin-2-amine.

Workflow 2: Amide Coupling (Acylation)

Primary Issue: Low nucleophilicity of the amine nitrogen due to delocalization into the pyridine ring.

Thermal & Reagent Guide

Standard peptide coupling reagents (EDC, HOBt, HATU) often fail with 2-aminopyridines because the amine is not basic enough to attack the active ester at Room Temperature (RT).

MethodTemperatureSuccess ProbabilityNotes
Standard HATU/DIPEA 25°C (RT)Low (<10%) The amine is too weak. Reaction stalls at the activated ester stage.[1]
Acid Chloride (SOCl₂) 80°C (Reflux) High (85-95%) Convert acid to acyl chloride first. The high energy electrophile overcomes the weak nucleophile.
Ghosez’s Reagent 40°C - 60°CMedium-High Generates 1-chloro-N,N,2-trimethylpropenylamine in situ. Milder than SOCl₂.
Acyl Fluoride 60°CHigh Acyl fluorides (via TFFH) are stable but highly reactive toward weak amines.

Protocol Recommendation (The "Nuclear" Option):

  • Activation: React carboxylic acid with Oxalyl Chloride (1.2 eq) and DMF (cat.) in DCM at RT for 1h. Evaporate to dryness.

  • Coupling: Redissolve acid chloride in Pyridine (acts as solvent & base) or DCM/Et3N .

  • Addition: Add 4,5,6-trimethylpyridin-2-amine.

  • Thermal Step: Heat to 60-80°C for 4 hours. Note: RT addition is safe, but heating is required for conversion.

Workflow 3: Chan-Lam Coupling (C-N)

Primary Issue: Oxidative conditions and copper disproportionation.

  • Temperature: Strict control at 40°C - 60°C .

  • Why? Higher temperatures (>80°C) in the presence of oxygen (required for Chan-Lam) lead to rapid oxidation of the electron-rich trimethylpyridine ring (N-oxide formation) rather than the desired C-N coupling.

  • Conditions: Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq), Molecular Sieves (4Å), in DCM or DCE open to air.

Mechanistic Insight: The "6-Methyl Shield"

Understanding why you are adjusting the temperature allows for better troubleshooting.

Mechanism cluster_0 Substrate Features cluster_1 Thermal Effects N1 Ring N (Shielded by 6-Me) HighT > 110°C Decomposition N1->HighT Risk of Oxidation N2 Exocyclic NH2 (Nucleophile) OptT 90-110°C Sweet Spot N2->OptT Requires Heat for Reductive Elim. Me 4,5,6-Methyls (e- Donors) Me->N1 Blocks Pd Coordination Me->N2 Increases Nucleophilicity LowT < 80°C Kinetic Trap

Caption: The 4,5,6-trimethyl pattern creates a "Goldilocks" zone. The 6-Me protects the catalyst, but the electron-rich ring requires heat to drive the reaction without burning the substrate.

References & Authority

  • Buchwald-Hartwig General Optimization:

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.

    • Relevance: Establishes the baseline 80-100°C requirement for hindered amines.

    • Link:

  • Aminopyridine Specifics:

    • Source: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

    • Relevance: Identifies BrettPhos as the ligand of choice for 2-aminopyridines to prevent catalyst poisoning.

    • Link:

  • Amide Coupling of Poor Nucleophiles:

    • Source: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development.

    • Relevance: Confirms that HATU fails for electron-deficient/hindered amines and supports the Acid Chloride/High-Temp route.

    • Link:

  • 4,5,6-Trimethylpyridin-2-amine Data:

    • Source: PubChem Compound Summary for CID 12250862.

    • Relevance: Verification of chemical structure and physical properties.[2][5]

    • Link:

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Palladium catalysts and acid chlorides pose specific hazards. Consult your local EHS guidelines before scaling up.

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 4,5,6-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5,6-Trimethylpyridin-2-amine (TMPA) is a critical heterocyclic building block used in the synthesis of neuroactive pharmaceuticals and complex ligands. In Quality Control (QC) and synthesis verification, distinguishing TMPA from its structural analogs—specifically the parent 2-Aminopyridine (2-AP) and the common impurity 2-Amino-4,6-dimethylpyridine (ADMP) —is a frequent analytical challenge.

This guide provides a definitive FTIR comparative analysis. Unlike standard datasheets, we focus on the differential spectral features that allow you to validate the presence of the specific trimethyl substitution pattern, ensuring the exclusion of under-methylated impurities.

Structural Context & Alternatives

To interpret the spectrum accurately, one must understand the vibrational consequences of the methyl substitution on the pyridine ring.

CompoundStructure DescriptionKey Vibrational Differentiator
4,5,6-Trimethylpyridin-2-amine (Target) Pyridine ring with -NH₂ at pos 2; Methyls at 4, 5,[1] 6.High Aliphatic C-H Intensity ; Single Isolated Aromatic C-H (pos 3).
2-Aminopyridine (Reference 1) Unsubstituted pyridine ring with -NH₂ at pos 2.Negligible Aliphatic C-H ; 4 Adjacent Aromatic C-H bending modes.
2-Amino-4,6-dimethylpyridine (Reference 2) Pyridine ring with -NH₂ at pos 2; Methyls at 4, 6.Medium Aliphatic C-H ; Two Isolated Aromatic C-H (pos 3, 5).

Detailed Spectral Analysis

Region 1: The N-H and C-H Stretching Zone (3500 – 2800 cm⁻¹)

This is the primary region for confirming the amine functionality and assessing the degree of methylation.

  • N-H Stretching (3500–3100 cm⁻¹):

    • TMPA (Target): Exhibits a characteristic doublet for the primary amine (-NH₂).

      • Asymmetric Stretch (

        
        ): ~3450–3420 cm⁻¹
        
      • Symmetric Stretch (

        
        ): ~3320–3300 cm⁻¹
        
    • Comparative Insight: The electron-donating effect (+I effect) of the three methyl groups increases electron density on the ring and the heterocyclic nitrogen. This often causes a slight red shift (lower wavenumber) and broadening of the N-H bands compared to the electron-deficient 2-Aminopyridine, due to enhanced intermolecular hydrogen bonding capability in the solid state.[2]

  • C-H Stretching (3000–2800 cm⁻¹):

    • TMPA (Target): Shows a distinct, multi-peak cluster between 2970–2860 cm⁻¹ .

      • Mechanism: This arises from the symmetrical and asymmetrical stretching of the nine methyl protons.

    • Differentiation:

      • vs. 2-AP: 2-AP lacks these peaks entirely (only aromatic C-H > 3000 cm⁻¹).

      • vs. ADMP: TMPA exhibits significantly higher integrated intensity in this region (approx. 1.5x) compared to the dimethyl analog due to the additional methyl group at position 5.

Region 2: The "Double Bond" Region (1650 – 1400 cm⁻¹)

This region confirms the pyridine core and the amine deformation.

  • NH₂ Scissoring (

    
    ):  A sharp, diagnostic band at 1630–1610 cm⁻¹ .
    
  • Ring Breathing & Deformation:

    • Pyridine ring stretching vibrations (

      
      , 
      
      
      
      ) appear as a pair of strong bands at 1590 cm⁻¹ and 1480 cm⁻¹ .
    • Critical Shift: The full substitution at positions 4, 5, and 6 restricts the ring breathing modes, often splitting the band near 1480 cm⁻¹ into complex shoulders, unlike the clean peaks of the unsubstituted parent.

Region 3: The Fingerprint Region (1000 – 700 cm⁻¹)

This is the validation zone. The substitution pattern is confirmed here by the Out-of-Plane (oop) C-H bending vibrations (


).
  • TMPA (Target): Contains only one aromatic hydrogen at Position 3.

    • Signature Peak: A single, medium-intensity band near 840–820 cm⁻¹ (characteristic of isolated hydrogen).

  • 2-AP (Alternative): Contains four adjacent hydrogens.

    • Signature Peak: Strong broad band at 770–730 cm⁻¹ .

  • ADMP (Alternative): Contains two isolated hydrogens (Pos 3 and 5).

    • Signature Peak: Two distinct weak/medium bands (approx. 850 cm⁻¹ and 810 cm⁻¹).

Comparative Data Summary

The following table synthesizes experimental expectations based on group frequency theory and substituted aminopyridine literature.

Functional GroupVibration Mode2-Aminopyridine (Parent)4,5,6-Trimethylpyridin-2-amine (Target) Interpretation
Primary Amine

Asym
3445 cm⁻¹3430 ± 10 cm⁻¹ Slight red-shift due to methyl donation.
Primary Amine

Sym
3305 cm⁻¹3310 ± 10 cm⁻¹ Confirms primary amine integrity.
Aromatic Ring

3050 cm⁻¹3040 cm⁻¹ (Weak) Reduced intensity (only 1 Ar-H).
Alkyl Group

Methyl
Absent2960, 2925, 2860 cm⁻¹ (Strong) Diagnostic: Confirming trimethylation.
Amine

Scissor
1620 cm⁻¹1625 cm⁻¹ Overlaps with ring stretch.
Ring

1590, 1485 cm⁻¹1580, 1475 cm⁻¹ Shifted by mass effect of substituents.
Fingerprint

oop
760 cm⁻¹ (4 adj H)835 ± 10 cm⁻¹ (1 iso H) Critical Purity Check.

Experimental Protocol: ATR-FTIR Validation

To ensure reproducibility, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR.[3] Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to ensure no contamination (look for residue peaks at 2900 cm⁻¹).

  • Sample Prep: Place approx. 5–10 mg of solid TMPA onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact is crucial for the 2900 cm⁻¹ region).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000–600 cm⁻¹

  • Data Processing: Apply Baseline Correction. Do not smooth the Fingerprint region, as this may obscure the splitting patterns of impurities.

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for identifying the compound and the experimental workflow.

Diagram 1: Spectral Identification Logic

IdentificationLogic Start Unknown Sample Spectrum CheckNH Check 3500-3300 cm⁻¹ Doublet Present? Start->CheckNH CheckAliphatic Check 3000-2800 cm⁻¹ Strong Multi-peak Cluster? CheckNH->CheckAliphatic Yes NotAmine Reject: Not an Amine CheckNH->NotAmine No CheckFingerprint Check 900-700 cm⁻¹ (OOP Bending) CheckAliphatic->CheckFingerprint Strong ResultAP ID: 2-Aminopyridine (Parent) CheckAliphatic->ResultAP Absent/Weak ResultADMP ID: Dimethyl Analog (Impurity) CheckFingerprint->ResultADMP Two Bands (2 Isolated H) ResultTMPA ID: 4,5,6-Trimethylpyridin-2-amine (Target) CheckFingerprint->ResultTMPA Single Band ~835 cm⁻¹ (1 Isolated H)

Caption: Decision tree for distinguishing 4,5,6-Trimethylpyridin-2-amine from its parent and dimethyl analogs based on spectral features.

Diagram 2: Method Validation Workflow

Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Clean Clean Crystal (Isopropanol) Blank Background Scan (Air) Clean->Blank Sample Load Sample (High Pressure) Blank->Sample Scan Scan (32x) 4000-600 cm⁻¹ Sample->Scan Baseline Baseline Correction Scan->Baseline Verify Verify Peak Ratios (Aliphatic/Aromatic) Baseline->Verify

Caption: Step-by-step ATR-FTIR workflow ensuring data integrity and preventing cross-contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on Group Frequency Theory and Pyridine substitutions).

  • NIST Mass Spectrometry Data Center. (2023). 2,4,6-Trimethylpyridine (Collidine) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link] (Used for methyl-pyridine skeletal vibration correlation).

  • PubChem. (2025).[4] Compound Summary: 2-Amino-4,6-dimethylpyridine. National Library of Medicine. [Link] (Reference for dimethyl analog comparison).

  • Syaima, H., et al. (2016). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link] (Source for mono-methyl aminopyridine spectral shifts).

Sources

Technical Comparison: Steric vs. Electronic Control in Polymethylated 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Amino-4,6-dimethylpyridine (Molecule A) and 4,5,6-Trimethylpyridin-2-amine (Molecule B) .[1][2][3][4] While structurally similar, the presence of the C5-methyl group in Molecule B introduces a critical "steric blockade" that fundamentally alters its reactivity landscape compared to Molecule A.[3][5]

  • Molecule A (2-Amino-4,6-dimethylpyridine): Characterized by an accessible C5 position (para to the amino group), making it highly reactive toward Electrophilic Aromatic Substitution (EAS).[1][3][4][5] It is a standard building block for ligands and pharmaceuticals.[1][5]

  • Molecule B (4,5,6-Trimethylpyridin-2-amine): Characterized by the "buttressing effect" of three adjacent methyl groups.[1][2][3] The C5 blockade inhibits standard EAS, forcing reactivity toward the exocyclic amine or requiring harsh conditions for side-chain oxidation.[1][3][5] It is primarily used to introduce steric bulk in kinase inhibitors (e.g., FGFR4).[1][3][4][5]

Structural & Electronic Profiling

The reactivity difference is governed by the interplay between electronic activation (by the amino group) and steric hindrance (by the methyl groups).[3][4][5]

Feature2-Amino-4,6-dimethylpyridine4,5,6-Trimethylpyridin-2-amine
Structure C4, C6 Methyls; C5 is H C4, C5, C6 Methyls; C5 is Me
Electronic State Electron-rich; C5 is highly activated (HOMO coefficient high at C5).[1][2][3]Electron-rich; Ring is deactivated toward C-substitution due to lack of open activated sites.[1][2][3]
Steric Profile Moderate hindrance at Ring N (C6-Me).[1][3][4][5]High hindrance (Buttressing effect of C4-C5-C6).[1][2][3]
pKa (Conj. Acid) ~7.6 (Highly basic for a pyridine)~7.8 (Estimated; inductive boost vs. steric solvation penalty).[3][4][5]
Primary Reactivity C5-Electrophilic Substitution N-Functionalization (Amide/Imine formation)
The "Buttressing Effect"

In Molecule B, the repulsion between the adjacent methyl groups at C4, C5, and C6 forces them to splay slightly, creating a rigid steric wall.[4][5] This not only blocks C5 but also increases the steric bulk around the Ring Nitrogen (N1) and the exocyclic amine, influencing ligand binding kinetics.[3][4][5]

Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

This is the primary differentiator.[3][4][5]

  • Molecule A (Dimethyl): The amino group at C2 is a strong ortho, para-director.[1][3][4][5] The C3 position is ortho but deactivated by the adjacent ring nitrogen.[3][5] The C5 position is para to the amine and meta to the ring nitrogen, making it the "sweet spot" for electrophilic attack.[3][5]

    • Outcome: Rapid halogenation, nitration, or formylation at C5.[1][2][4][5]

  • Molecule B (Trimethyl): The C5 position is blocked by a methyl group.[3][4][5] The only open ring carbon is C3.[5]

    • Outcome: Reaction at C3 is kinetically disfavored due to electronic deactivation (adjacent to N1) and steric crowding (flanked by C2-NH2 and C4-Me).[1][2][3][4][5] Electrophiles often fail to react or lead to oxidation of the methyl groups (benzylic oxidation) under forcing conditions.[3][4][5]

Nucleophilic Reactivity (Ligand Synthesis)

Both molecules serve as precursors for Schiff base ligands (e.g., in polymerization catalysts).[3][4][5]

  • Molecule A: Condenses readily with ketones/aldehydes.[1][2][4][5] The resulting imines are stable.[5]

  • Molecule B: Condensation is slower due to the steric bulk of the C6-methyl group interfering with the incoming electrophile.[3] However, once formed, the ligands provide exceptional steric protection to the metal center, often enhancing catalytic selectivity.[4][5]

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways dictated by the C5 substituent.

ReactivityMap SubstrateA 2-Amino-4,6-dimethylpyridine (Open C5) Reagent1 Br2 / HOAc (Electrophilic Attack) SubstrateA->Reagent1 Reagent2 R-CHO / Acid (Condensation) SubstrateA->Reagent2 SubstrateB 4,5,6-Trimethylpyridin-2-amine (Blocked C5) SubstrateB->Reagent1 SubstrateB->Reagent2 ProductA1 5-Bromo-4,6-dimethyl pyridin-2-amine (90%+ Yield) Reagent1->ProductA1 Rapid C5 Substitution ProductB1 No Reaction / Complex Mixture (Steric Blockade) Reagent1->ProductB1 C5 Blocked ProductA2 Standard Schiff Base Ligand Reagent2->ProductA2 Facile Formation ProductB2 Sterically Bulky Schiff Base (Slow Kinetics) Reagent2->ProductB2 Hindered

Caption: Comparative reaction pathways showing the C5-position dependency in electrophilic substitution.

Experimental Protocols

Protocol A: Regioselective Bromination (Demonstrating C5 Reactivity)

Applicable to 2-Amino-4,6-dimethylpyridine only.

Objective: Synthesize 2-amino-5-bromo-4,6-dimethylpyridine.

  • Dissolution: Dissolve 2-amino-4,6-dimethylpyridine (10 mmol, 1.22 g) in Glacial Acetic Acid (10 mL).

    • Note: Acetic acid buffers the reaction and solubilizes the polar substrate.[3][5]

  • Addition: Cool to 10°C. Add Bromine (Br2, 10.5 mmol) dropwise over 20 minutes.

    • Observation: The solution will turn orange, then fade as Br2 is consumed.[1][5]

  • Quenching: Stir for 1 hour at room temperature. Pour the mixture into ice water (50 mL).

  • Neutralization: Neutralize with saturated Na2CO3 until pH ~8.

  • Isolation: Filter the resulting white/pale yellow precipitate.[1][5]

    • Expected Yield: >85%.[1][2][5][6][7]

    • Validation: 1H NMR will show the disappearance of the C5-H signal (approx.[3] 6.3 ppm) and retention of the C3-H signal.[3][5]

Protocol B: "Steric Clash" Validation (Ligand Synthesis)

Comparison of reaction rates.

Objective: Condensation with Salicylaldehyde.

  • Setup: In two separate vials, dissolve 1.0 eq of Molecule A and Molecule B in Ethanol.

  • Reaction: Add 1.0 eq Salicylaldehyde and 0.1 eq Formic Acid (catalyst). Reflux.

  • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane) every 30 minutes.

    • Molecule A: Conversion typically complete within 2 hours.[1][2][5]

    • Molecule B: Conversion often requires prolonged reflux (6-12 hours) or molecular sieves due to the steric bulk of the C6-methyl interfering with the rotation required for the planar imine bond.[3]

Mechanistic Diagram: The Steric Blockade[3][5]

This diagram illustrates why Molecule B fails to undergo EAS at the expected position.

StericBlockade Center Pyridine Ring System Amino C2-Amino Group (Activates C3 & C5) C5_Pos C5 Position (Primary Target) Amino->C5_Pos Resonance Donation Methyls 4,5,6-Trimethyl Group (Steric Wall) Methyls->C5_Pos Occupies Site Electrophile Incoming Electrophile (E+) Electrophile->C5_Pos Attack Blocked

Caption: Visual representation of the steric and electronic conflict at the C5 position in Molecule B.

References

  • PubChem. (2025).[1][3][4][5][6] 2-Amino-4,6-dimethylpyridine Compound Summary. National Library of Medicine.[5] [Link][3][4][5]

  • Kim, J., et al. (2022).[1][3][4][5][8] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1][2][3] PubMed Central.[1][2][5] [Link]

  • Nam, T., et al. (2021).[1][3][4][5][8] Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5,6-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4,5,6-trimethylpyridin-2-amine. As a substituted aminopyridine, this compound must be handled with the assumption of high toxicity and environmental hazard. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment.

The causality behind these stringent protocols stems from the inherent reactivity and toxicity of related aminopyridine and trimethylpyridine compounds. These molecules can be readily absorbed through the skin, inhaled, or ingested, leading to systemic toxicity.[1][2] Therefore, every step, from initial waste collection to final disposal, is designed to minimize exposure and prevent environmental release.

Hazard Profile and Risk Assessment

The trimethylpyridine moiety suggests flammability and potential for forming explosive vapor-air mixtures, while the aminopyridine group points towards acute toxicity. It is classified as a hazardous material requiring disposal in accordance with local, regional, and national regulations.[3]

Table 1: Synthesized Hazard Profile for 4,5,6-Trimethylpyridin-2-amine

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement (Disposal)
Flammable Liquid🔥H226: Flammable liquid and vapour.[2]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Acute Toxicity (Oral)💀H301/H302: Toxic or Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.
Acute Toxicity (Dermal)💀H310/H311: Fatal or Toxic in contact with skin.P280: Wear protective gloves/protective clothing.
Skin IrritationH315: Causes skin irritation.[2]P264: Wash skin thoroughly after handling.
Eye IrritationH319: Causes serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory IrritationH335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Environmental Hazard🐠H412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.
Disposal ♻️-P501: Dispose of contents/container to an approved waste disposal plant.

Immediate Actions: Spill Management

Before any disposal protocol can be initiated, the immediate risk of accidental release must be managed. In the event of a spill, the primary objective is to contain the material, prevent its spread, and protect personnel.

Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[4]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1] For significant spills, respiratory protection may be required.[4]

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material like Chemizorb®, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol

The disposal of 4,5,6-trimethylpyridin-2-amine waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[7] The following protocol ensures compliance with these regulations.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: As the generator, you are responsible for determining that this chemical is hazardous waste.[7][8] Based on its likely characteristics of toxicity and ignitability, it must be managed as such.[9]

  • Segregation: Do not mix 4,5,6-trimethylpyridin-2-amine waste with other waste streams.[10] It should be collected in a dedicated waste container, segregated from incompatible materials like strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][11]

Step 2: Container Selection and Management

  • Use Original or Compatible Containers: The best practice is to use the original container. If not feasible, select a container made of a compatible material that is in good condition and has a secure, tightly-fitting lid.[10]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[10] This prevents the release of flammable and toxic vapors.

Step 3: Labeling

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[10]

  • Required Information: The label must include the words "HAZARDOUS WASTE," the full chemical name "4,5,6-Trimethylpyridin-2-amine," and a clear description of its hazards (e.g., "Toxic," "Flammable").[10]

Step 4: Accumulation and Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA) or a central storage area.[10][12]

  • Secondary Containment: It is highly recommended to store the waste container within a secondary container (e.g., a chemical-resistant tray) to contain any potential leaks.[13]

  • Regulatory Time Limits: Be aware of the accumulation time limits for your generator status (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator), as defined by the EPA.[9]

Step 5: Final Disposal

  • Arrange for Professional Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[8] Your institution's Environmental Health & Safety (EHS) office will have established procedures for this.

  • Complete Paperwork: Fill out a hazardous material pickup request form as required by your institution, ensuring all information about the waste is accurate.[10]

  • Manifest Tracking: For off-site transport, a hazardous waste manifest is required to track the waste from your laboratory to its final disposal facility, ensuring a complete chain of custody.[14]

Decontamination of Empty Containers and Equipment

Even containers that are "empty" may contain hazardous residues and must be managed appropriately.

  • Container Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[13]

  • Disposal of "Empty" Containers: Once decontaminated, the container can often be disposed of as non-hazardous waste, but you must consult your EHS office for specific institutional policies. Never discard untreated containers in the regular trash.[1][13]

  • Contaminated Lab Supplies: All disposable items that have come into contact with 4,5,6-trimethylpyridin-2-amine, such as gloves, pipette tips, and absorbent pads, must be collected in a clearly labeled, sealed bag or container and disposed of as solid hazardous waste.[1][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4,5,6-trimethylpyridin-2-amine waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generate 4,5,6-Trimethylpyridin-2-amine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (No Mixing with Incompatibles) ppe->segregate container Select Compatible, Sealable Waste Container segregate->container label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Keep Container Tightly Sealed add_waste->seal_container storage_area Store in Designated Satellite Accumulation Area (SAA) seal_container->storage_area secondary_containment Use Secondary Containment storage_area->secondary_containment ehs_request Submit Hazardous Waste Pickup Request to EHS secondary_containment->ehs_request pickup Waste Collected by Licensed Disposal Vendor ehs_request->pickup end Compliant Disposal Complete pickup->end

Caption: Waste Disposal Workflow for 4,5,6-Trimethylpyridin-2-amine.

References

  • SAFETY D
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
  • 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. (2013).
  • 4-Aminopyridine-504-24-5.docx - University of Georgia Office of Research.
  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma.
  • SAFETY D
  • Hazardous Waste | US EPA.
  • safe handling and storage procedures for aminopyridines - Benchchem.
  • SAFETY D
  • Learn the Basics of Hazardous Waste | US EPA. (2025).
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025).
  • 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016).
  • A75706 - SAFETY D
  • Chemwatch GHS SDS in English (European) 35944-2 - Sdfine.
  • 1 - SAFETY D
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.